8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
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Description
8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C25H20N4O5 and its molecular weight is 456.458. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyridazin-3(2h)-one derivatives, which are part of the compound’s structure, have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
Mode of Action
It is known that pyridazin-3(2h)-one derivatives can have a wide range of pharmacological effects, including antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Biochemical Pathways
It is known that pyridazin-3(2h)-one derivatives can affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
It is known that pyridazin-3(2h)-one derivatives can have a wide range of pharmacological effects .
Biological Activity
8-ethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS Number: 953240-94-3) is a synthetic compound with a complex structure that includes various functional groups such as an ethoxy group, a methoxy group, and an imidazo[1,2-b]pyridazine ring. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, particularly in the context of cancer and other diseases.
Chemical Structure and Properties
The molecular formula of the compound is C25H20N4O5, with a molecular weight of 456.458 g/mol. The structural complexity contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C25H20N4O5 |
Molecular Weight | 456.458 g/mol |
CAS Number | 953240-94-3 |
Purity | ≥95% |
The pharmacological effects of this compound are primarily attributed to its ability to interact with various biochemical pathways. The presence of the pyridazin-3(2H)-one derivatives within its structure suggests multiple potential modes of action:
- Antitumor Activity : Research indicates that derivatives similar to this compound may exhibit significant antitumor effects by inhibiting key signaling pathways involved in cancer cell proliferation.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, possibly through modulation of cytokine production and inflammatory mediators.
- Analgesic Properties : Similar compounds have shown promise in pain management, indicating that this compound may also possess analgesic effects.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound.
Case Study: Antitumor Activity
A study investigating the antitumor properties of pyridazin derivatives found that specific analogs significantly inhibited tumor growth in vitro and in vivo models. For instance, compounds exhibiting structural similarities to our target compound demonstrated IC50 values in the low micromolar range against various cancer cell lines.
Case Study: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory effects of imidazo[1,2-b]pyridazine derivatives. These studies revealed that certain compounds could reduce inflammation markers such as TNF-alpha and IL-6 in cellular models, suggesting a potential therapeutic role for the target compound in inflammatory diseases.
Pharmacological Profiles
The biological activity can be summarized based on existing literature regarding similar compounds:
Properties
IUPAC Name |
8-ethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5/c1-3-33-20-9-5-7-16-13-18(25(31)34-23(16)20)24(30)26-17-8-4-6-15(12-17)19-14-29-21(27-19)10-11-22(28-29)32-2/h4-14H,3H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFXXNMVECBTIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC(=C3)C4=CN5C(=N4)C=CC(=N5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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